

# ACPD as a Metabotropic Glutamate Receptor Agonist: A Technical Guide

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## Compound of Interest

Compound Name: *Acpd*

Cat. No.: *B048366*

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## Introduction

(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (**ACPD**) is a conformationally restricted analog of the neurotransmitter glutamate.[1] Its rigid structure allows for selective interaction with metabotropic glutamate receptors (mGluRs) over ionotropic glutamate receptors, making it a valuable pharmacological tool for elucidating the physiological roles of mGluR subtypes.[1][2] **ACPD** acts as an agonist at Group I and Group II mGluRs, enabling the investigation of their downstream signaling cascades and their involvement in synaptic plasticity and neuronal excitability.[3][4] This technical guide provides an in-depth overview of **ACPD**, including its chemical properties, pharmacological activity, associated signaling pathways, and detailed experimental protocols for its use in research.

## Chemical and Physical Properties

**ACPD** is a white crystalline solid with the chemical formula  $C_7H_{11}NO_4$  and a molecular weight of 173.17 g/mol.[1][5] It is soluble in water, particularly with gentle warming or in the presence of an equimolar concentration of NaOH.[3] The trans-**ACPD** racemate is an equimolecular mixture of the (1S,3R) and (1R,3S) enantiomers, with the (1S,3R)-**ACPD** isomer being the more active form at mGluRs.[5]

Property	Value	Reference
IUPAC Name	(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid	[1]
Molecular Formula	C <sub>7</sub> H <sub>11</sub> NO <sub>4</sub>	[5]
Molecular Weight	173.17 g/mol	[3]
Appearance	White crystalline solid	[1]
Solubility	Soluble in water (up to 30 mM)	[5]
Purity (typical)	≥98%	[5]
CAS Number	111900-32-4 ((1S,3R)-ACPD)	[5]

## Quantitative Pharmacological Data

**ACPD** exhibits agonist activity at both Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) metabotropic glutamate receptors. The potency of **ACPD**, as indicated by its half-maximal effective concentration (EC<sub>50</sub>), varies across the different receptor subtypes. The following table summarizes the reported EC<sub>50</sub> values for (±)-trans-**ACPD** and its active isomer, (1S,3R)-**ACPD**.

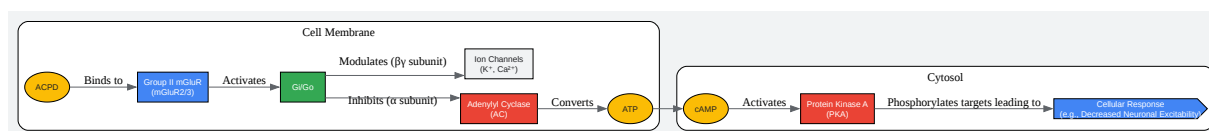
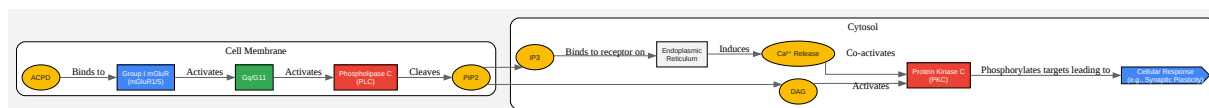
Compound	mGluR Subtype	EC <sub>50</sub> (μM)	Reference
(±)-trans-ACPD	mGluR1	15	[3]
mGluR2	2	[3]	
mGluR4	~800	[3]	
mGluR5	23	[3]	
(1S,3R)-ACPD	mGluR1	42	
mGluR2	5	[5]	[5]
mGluR5	15	[5]	
mGluR6	60	[5]	

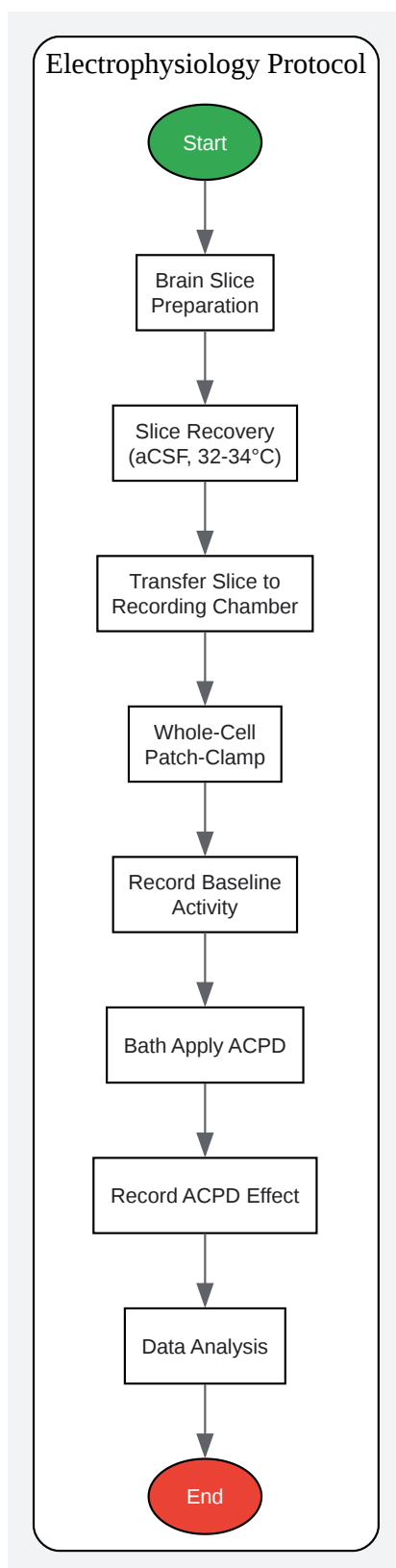
## Signaling Pathways

Activation of metabotropic glutamate receptors by **ACPD** initiates distinct intracellular signaling cascades depending on the G-protein to which the receptor is coupled. Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/G11 proteins, while Group II mGluRs (mGluR2 and mGluR3) are coupled to Gi/Go proteins.[6]

### Group I mGluR Signaling (Gq/G11 Pathway)

Upon activation by **ACPD**, Group I mGluRs stimulate the Gq/G11 protein, which in turn activates phospholipase C (PLC).[7] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).[2] IP<sub>3</sub> binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[8] DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).[3] This pathway is crucial for the induction of certain forms of synaptic plasticity.[3]





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